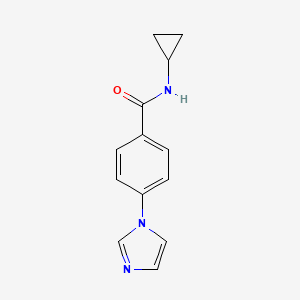
methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate, also known as MQPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPC is a quinoline-based compound that has been synthesized through various methods, including the Pictet-Spengler reaction and the Friedlander reaction.
作用機序
The mechanism of action of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate is not fully understood. However, studies have suggested that methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate exerts its biological activities by interacting with various cellular targets, including DNA, RNA, and proteins. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate inhibits the growth of cancer cells and induces apoptosis. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been shown to have antioxidant activity and to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
Methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, there are also some limitations associated with the use of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate in lab experiments. For example, the mechanism of action of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate is not fully understood, and its biological activities may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate. One area of research is the development of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate-based fluorescent probes for detecting metal ions. Another area of research is the synthesis of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate derivatives with improved biological activities and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate and to investigate its potential applications in other fields, such as material science and nanotechnology.
Conclusion:
In conclusion, methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate is a quinoline-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been synthesized through various methods, including the Pictet-Spengler reaction and the Friedlander reaction. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate exerts its biological activities by interacting with various cellular targets, including DNA, RNA, and proteins. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, further studies are needed to elucidate the mechanism of action of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate and to investigate its potential applications in other fields.
合成法
Methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate can be synthesized through various methods, including the Pictet-Spengler reaction and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form a heterocyclic ring. The Friedlander reaction involves the condensation of an arylamine with a ketone or aldehyde, followed by cyclization to form a heterocyclic ring. Both methods have been used to synthesize methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate, with the Pictet-Spengler reaction being the more commonly used method.
科学的研究の応用
Methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been shown to have anticancer, antitumor, and antiviral activities. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has also been studied for its potential use as a fluorescent probe for detecting metal ions. In material science, methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been used to synthesize metal-organic frameworks and other functional materials.
特性
IUPAC Name |
methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)13-8-9-14(18-11-13)16(20)19-10-4-6-12-5-2-3-7-15(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTSHMPORMRRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B7538118.png)
![N-methyl-N-[2-(3-methylphenoxy)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7538126.png)

![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)


![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)
